molecular formula C19H16O B042337 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene CAS No. 1091626-77-5

1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene

Cat. No. B042337
M. Wt: 260.3 g/mol
InChI Key: RWOXMTBYRROZDF-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of naphthalene derivatives often involves complex reactions that require precise conditions. For instance, naphthalene-1,8-diylbis(diphenylmethylium) exhibits unique electron-transfer reduction behavior, which is crucial for the synthesis of certain naphthalene derivatives. This process involves the close proximity of two triarylmethyl cations forming a C-C bond while accepting two electrons, leading to 1,1,2,2-tetraphenylacenaphthene. The preparation of such dications is accomplished under anhydrous conditions starting from cyclic bis(triarylmethyl) ethers derived from 1,8-dibromonaphthalene, showcasing the complexity and specificity required in synthesizing naphthalene derivatives (Saitoh, Yoshida, & Ichikawa, 2006).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is typically analyzed using various spectroscopic techniques, including Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and NMR. For example, a study on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone provided insights into its molecular structure using these methods, highlighting the importance of theoretical and experimental analyses in understanding the geometric and electronic structure of naphthalene derivatives (Patil et al., 2021).

Chemical Reactions and Properties

Naphthalene and its derivatives undergo various chemical reactions that define their chemical properties. For instance, the gas-phase reactions of naphthalene with OH radicals and N2O5 have been studied to understand their atmospheric removal processes. These reactions produce specific nitroarene products, demonstrating the reactivity of naphthalene derivatives under environmental conditions (Atkinson, Arey, Zielińska, & Aschmann, 1987).

Scientific Research Applications

  • Hepatoprotective Agent : A synthesized chalcone derivative related to 1-[[[2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene shows potential as a potent hepatoprotective agent, indicating its possible use in liver-related therapies (Lakshmi et al., 2019).

  • Pharmaceutical Synthesis : Naphthalene dioxygenase from Pseudomonas sp. can create novel synthons from N-heterocyclic compounds, which could be a new pathway for synthesizing pharmaceuticals (Thawng et al., 2011).

  • Anti-Diabetic Properties : A synthesized chalcone derivative of naphthalene shows potential as an anti-diabetic agent and inhibitory activity against GPb (Barakat et al., 2015).

  • Air Pollution Studies : Derivatives of naphthalene, including 1-[[[2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene, react with hydroxyl radicals in urban air, forming various oxidation products, some of which may be persistent air toxics (Bunce et al., 1997).

  • Anti-Parkinson's Activity : Novel naphthalene acetamide derivatives have been studied for their potential anti-Parkinson's activity, with certain derivatives showing high activity in vivo (Gomathy et al., 2012).

  • Electroluminescence in OLEDs : Naphthalene-substituted siloles have been found to show high electroluminescence efficiencies, indicating their potential for efficient non-doped organic light-emitting diodes (Jiang et al., 2012).

  • Synthesis of Pharmaceuticals : Ozonation of naphthalene, including its derivatives, leads to the formation of phthalic anhydride and other compounds, which are important in pharmaceutical synthesis (Rindone et al., 2010).

  • Thermodynamics Studies : The thermodynamics of phase transitions in naphthalene derivatives show a decrease in volatility with the addition of a phenyl group, which is important in material science research (Rocha et al., 2008).

Future Directions

While specific future directions for “1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene” are not mentioned in the literature, similar compounds have been studied for their potential anticancer properties . This suggests that “1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene” and related compounds could be of interest in future pharmacological research.

properties

IUPAC Name

1-[(E)-3-phenylprop-2-enoxy]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c1-2-8-16(9-3-1)10-7-15-20-19-14-6-12-17-11-4-5-13-18(17)19/h1-14H,15H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOXMTBYRROZDF-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
Reactant of Route 2
Reactant of Route 2
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
Reactant of Route 3
Reactant of Route 3
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
Reactant of Route 4
Reactant of Route 4
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
Reactant of Route 5
Reactant of Route 5
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
Reactant of Route 6
Reactant of Route 6
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene

Citations

For This Compound
1
Citations
J Huang, W Wang, HY He, L Jian, HY Fu… - The Journal of …, 2017 - ACS Publications
A simple and efficient strategy for the synthesis of 1-propenylnaphthols from readily accessible 3-arylallylnaphthyl ethers has been developed. By using K 2 CO 3 as base and 2-…
Number of citations: 18 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.